Cas no 1260604-58-7 (Fmoc-4-trifluoromethyl-L-homophenylalanine)

Fmoc-4-trifluoromethyl-L-homophenylalanine is a fluorinated amino acid derivative commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) under Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for designing peptides with improved bioavailability and binding properties. Its chiral purity (L-configuration) ensures compatibility with natural peptide backbones, while the Fmoc group facilitates efficient deprotection under mild basic conditions. This compound is particularly useful in medicinal chemistry and drug discovery for incorporating fluorinated motifs, which can modulate pharmacokinetic properties. It is supplied with high purity, ensuring reliable performance in automated synthesizers and demanding research applications.
Fmoc-4-trifluoromethyl-L-homophenylalanine structure
1260604-58-7 structure
Product name:Fmoc-4-trifluoromethyl-L-homophenylalanine
CAS No:1260604-58-7
MF:C26H22F3NO4
Molecular Weight:469.452397823334
CID:5216731

Fmoc-4-trifluoromethyl-L-homophenylalanine 化学的及び物理的性質

名前と識別子

    • Fmoc-4-trifluoromethyl-L-homophenylalanine
    • Fmoc-homoPhe(4-CF3)-OH
    • E74412
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
    • Fmoc-4-trifluoromethyl-D-homophenylalanine
    • (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
    • インチ: 1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1
    • InChIKey: WSAZRJANUJZPLG-QHCPKHFHSA-N
    • SMILES: FC(C1C=CC(=CC=1)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 685
  • トポロジー分子極性表面積: 75.6
  • XLogP3: 5.9

Fmoc-4-trifluoromethyl-L-homophenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM421938-250mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 95%+
250mg
$*** 2023-03-30
Aaron
AR01JNAR-250mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
250mg
$273.00 2025-02-11
Aaron
AR01JNAR-500mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
500mg
$408.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595881-500mg
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
1260604-58-7 98%
500mg
¥6121.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595881-250mg
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
1260604-58-7 98%
250mg
¥3792.00 2024-08-09
Chemenu
CM421938-500mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 95%+
500mg
$*** 2023-03-30
1PlusChem
1P01JN2F-250mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
250mg
$240.00 2024-07-09
Aaron
AR01JNAR-1g
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
1g
$613.00 2025-02-11
1PlusChem
1P01JN2F-500mg
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
500mg
$352.00 2024-07-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00828220-1g
Fmoc-4-trifluoromethyl-D-homophenylalanine
1260604-58-7 97%
1g
¥5537.0 2023-04-04

Fmoc-4-trifluoromethyl-L-homophenylalanine 関連文献

Fmoc-4-trifluoromethyl-L-homophenylalanineに関する追加情報

Comprehensive Overview of Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS No. 1260604-58-7)

Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS No. 1260604-58-7) is a specialized non-natural amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features an Fmoc-protected amino group and a trifluoromethyl (-CF3) group on its phenyl ring, making it a valuable building block for designing peptides with enhanced metabolic stability, lipophilicity, and bioactivity. Its unique structure has garnered significant attention in drug discovery, bioconjugation, and material science applications.

The growing demand for fluorinated amino acids like Fmoc-4-trifluoromethyl-L-homophenylalanine is driven by their ability to improve drug-like properties. Researchers frequently search for terms such as "Fmoc amino acids for SPPS" or "trifluoromethylated peptide building blocks," reflecting the compound's relevance in modern medicinal chemistry. The -CF3 group is known to enhance binding affinity and target selectivity, making this derivative a hotspot in the development of GPCR-targeted therapeutics and enzyme inhibitors.

In peptide-based drug design, Fmoc-4-trifluoromethyl-L-homophenylalanine offers advantages such as improved pharmacokinetics and resistance to enzymatic degradation. Its incorporation into peptide sequences can modulate protein-protein interactions (PPIs), a trending topic in cancer research and immunotherapy. Searches for "fluorinated amino acids in oncology" or "peptide therapeutics stability" highlight its intersection with cutting-edge biomedical applications.

From a synthetic perspective, this compound is compatible with standard Fmoc-based SPPS protocols, enabling seamless integration into automated peptide synthesizers. Its high purity and consistent performance make it a preferred choice for laboratories focusing on high-throughput screening (HTS) and combinatorial chemistry. The CAS No. 1260604-58-7 is often referenced in patents and publications related to peptide mimetics and biomaterials, underscoring its industrial significance.

Beyond pharmaceuticals, Fmoc-4-trifluoromethyl-L-homophenylalanine is explored in supramolecular chemistry for constructing self-assembling nanostructures. Its aromatic stacking and hydrophobic effects are leveraged to engineer functional hydrogels and drug delivery systems, aligning with the rising interest in "smart biomaterials" and "nanomedicine."

In summary, Fmoc-4-trifluoromethyl-L-homophenylalanine (CAS No. 1260604-58-7) stands at the intersection of chemical biology and material innovation. Its versatility addresses key challenges in peptide engineering, making it a pivotal tool for researchers aiming to bridge the gap between molecular design and therapeutic efficacy.

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